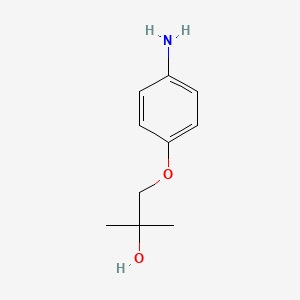

1-(4-Aminophenoxy)-2-methylpropan-2-ol

Vue d'ensemble

Description

The compound “1-(4-Aminophenoxy)-2-methylpropan-2-ol” seems to be a type of aromatic compound that contains an aminophenoxy group . A similar compound, “4-[4-(4-aminophenoxy)phenoxy]aniline”, has been mentioned in the literature .

Synthesis Analysis

While specific synthesis methods for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, similar compounds have been synthesized through various methods. For instance, “1,3-bis(4-aminophenoxy)benzene” and polyimide based on it and pyromellitic dianhydride were synthesized . Another compound, “1,3,5-tris[4-(4-aminophenoxy)phenoxy]benzene”, was synthesized using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene .Applications De Recherche Scientifique

-

Functional Aromatic Polyamides

- Field : Polymer Chemistry .

- Application : Aromatic polyamides, or aramids, are high-performance materials due to their exceptional thermal and mechanical behavior . They are used in the production of advanced composites, paper, and cut and fire protective garments .

- Method : These polymers are synthesized through the reaction of aromatic diamines with aromatic dianhydrides .

- Results : The resulting materials exhibit high crystallization tendency and extremely high cohesive energy density, which contribute to their outstanding properties .

-

Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone

- Field : Polymer Chemistry .

- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .

- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .

- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .

-

Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)

- Field : Polymer Chemistry .

- Application : These semicrystalline polyimides are developed for their significant recrystallization ability and fast crystallization kinetics from the melt .

- Method : The polyimides are synthesized by reacting HQDPA with different diamines .

- Results : The resulting polyimides exhibit good thermal stability and mechanical properties .

-

Aromatic Polyimide Films for Electronic Applications

- Field : Electronics .

- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc .

- Method : These materials are synthesized from aromatic dianhydrides and diamines .

- Results : The resulting materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .

-

Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane

- Field : Polymer Chemistry .

- Application : These polyimides have various applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .

- Results : The resulting polyimides exhibit excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .

-

Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone

- Field : Polymer Chemistry .

- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .

- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .

- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .

-

Aromatic Polyimide Films for Electronic Applications

- Field : Electronics .

- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc . Aromatic polyimide materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .

- Method : These materials are synthesized from aromatic dianhydrides and diamines .

- Results : The resulting materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .

-

Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane

- Field : Polymer Chemistry .

- Application : These polyimides have various applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .

- Results : The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ). These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .

-

Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone

- Field : Polymer Chemistry .

- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .

- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .

- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .

Orientations Futures

While specific future directions for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, research on similar compounds continues. For example, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was synthesized, and a series of polyimides were synthesized from it .

Propriétés

IUPAC Name |

1-(4-aminophenoxy)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVILWRGONPTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenoxy)-2-methylpropan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)

![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)

![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)